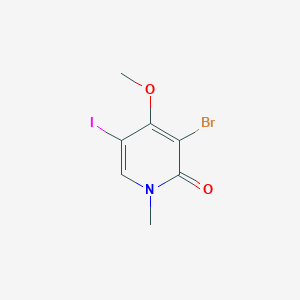
Acide 16-azidohexadécanoïque
Vue d'ensemble
Description
L’acide 16-azidohexadécanoïque est un acide gras synthétique contenant un groupe azoture. Ce composé est principalement utilisé comme sonde moléculaire dans le métabolisme des acides gras et comme marqueur de modification pour les nucléotides. Il est également un réactif en chimie cliquable, qui implique des réactions de cycloaddition azoture-alcyne catalysées par le cuivre .
Applications De Recherche Scientifique
L’acide 16-azidohexadécanoïque a plusieurs applications en recherche scientifique :
Mécanisme D'action
Le mécanisme d’action de l’acide 16-azidohexadécanoïque implique son incorporation dans les voies métaboliques où il agit comme une sonde ou un marqueur. En chimie cliquable, le groupe azoture réagit avec les groupes alcyne pour former des cycles triazoles stables, facilitant l’étude de divers processus biochimiques . Dans le métabolisme des acides gras, il est utilisé pour suivre la biosynthèse, la dégradation et la modification des acides gras .
Analyse Biochimique
Biochemical Properties
16-Azidohexadecanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase (FadD) and fatty acid transporters like FadL . These interactions are crucial for the activation and transport of fatty acids within cells. The azide group in 16-Azidohexadecanoic acid allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the study of fatty acid metabolism and the modification of biomolecules .
Cellular Effects
16-Azidohexadecanoic acid influences several cellular processes. It is involved in the uptake and degradation of fatty acids, impacting cellular metabolism and energy production . This compound can affect cell signaling pathways and gene expression by modifying nucleotides and interacting with various proteins . Its role in fatty acid metabolism also suggests potential effects on cellular lipid composition and membrane structure .
Molecular Mechanism
At the molecular level, 16-Azidohexadecanoic acid exerts its effects through binding interactions with enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for acyl-CoA synthetase, leading to the formation of acyl-CoA thioesters . These thioesters are then metabolized through β-oxidation, producing acetyl-CoA and other intermediates . The azide group enables click chemistry reactions, allowing for the precise labeling and tracking of fatty acids within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16-Azidohexadecanoic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. The compound’s ability to undergo click chemistry reactions also makes it a useful tool for studying temporal changes in fatty acid metabolism .
Dosage Effects in Animal Models
The effects of 16-Azidohexadecanoic acid can vary with different dosages in animal models. At lower doses, it may facilitate the study of fatty acid metabolism without causing significant toxicity . Higher doses could potentially lead to adverse effects, including disruptions in cellular metabolism and toxicity . Understanding the dosage effects is crucial for designing safe and effective experiments.
Metabolic Pathways
16-Azidohexadecanoic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA thioesters, which then enter the β-oxidation cycle . This process produces acetyl-CoA, which is further metabolized to generate energy and biosynthetic precursors . The compound’s azide group also allows for the study of metabolic flux and the identification of metabolic intermediates through click chemistry .
Transport and Distribution
Within cells, 16-Azidohexadecanoic acid is transported and distributed by fatty acid transporters such as FadL . Once inside the cell, it is activated by acyl-CoA synthetase and incorporated into various metabolic pathways . The compound’s distribution within tissues and its accumulation in specific cellular compartments can be influenced by its interactions with transport proteins and binding partners .
Subcellular Localization
The subcellular localization of 16-Azidohexadecanoic acid is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where fatty acid metabolism occurs . The compound’s localization can affect its activity and function, influencing cellular processes such as energy production and lipid synthesis .
Méthodes De Préparation
L’acide 16-azidohexadécanoïque peut être synthétisé par la réaction de l’acide 16-bromohexadécanoïque avec l’azoture de sodium dans le diméthylformamide (DMF). La réaction implique la substitution de l’atome de brome par un groupe azoture . La voie de synthèse est la suivante :
- Dissoudre l’acide 16-bromohexadécanoïque dans le DMF.
- Ajouter de l’azoture de sodium à la solution.
- Agiter le mélange à température ambiante jusqu’à ce que la réaction soit terminée.
- Purifier le produit en utilisant des techniques standard telles que la chromatographie éclair.
Analyse Des Réactions Chimiques
L’acide 16-azidohexadécanoïque subit plusieurs types de réactions chimiques, notamment :
Cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC) : Cette réaction implique la réaction du groupe azoture avec un groupe alcyne en présence d’un catalyseur au cuivre pour former un cycle triazole.
Cycloaddition alcyne-azoture à contrainte favorisée (SPAAC) : Cette réaction se produit avec des molécules contenant des groupes dibenzocyclooctyne (DBCO) ou bicyclo[6.1.0]nonyne (BCN) sans avoir besoin d’un catalyseur au cuivre.
Les réactifs et conditions courants utilisés dans ces réactions comprennent le sulfate de cuivre, l’ascorbate de sodium et divers alcynes. Les principaux produits formés à partir de ces réactions sont des dérivés triazoles.
Comparaison Avec Des Composés Similaires
L’acide 16-azidohexadécanoïque est unique en raison de son groupe azoture, qui lui permet de participer à des réactions de chimie cliquable. Les composés similaires comprennent :
Acide 16-hydroxyhexadécanoïque : Ce composé a un groupe hydroxyle au lieu d’un groupe azoture et est utilisé dans l’étude des cuticules végétales.
Acides gras azotés : Ces composés, tels que l’acide azido-palmitique, sont utilisés comme sondes pour le métabolisme des acides gras et ont des applications similaires en chimie cliquable.
Propriétés
IUPAC Name |
16-azidohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597700 | |
| Record name | 16-Azidohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-54-9 | |
| Record name | 16-Azidohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)







